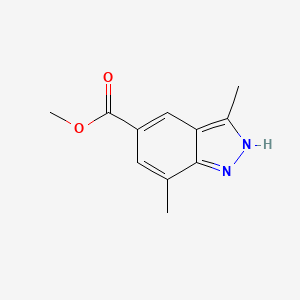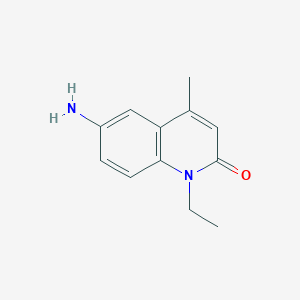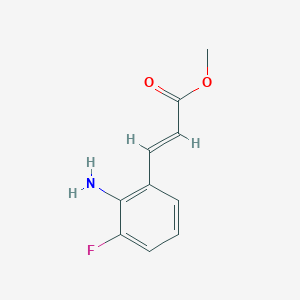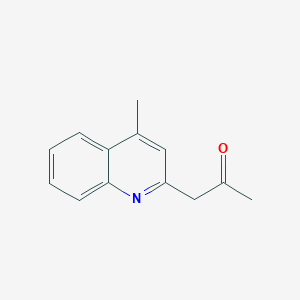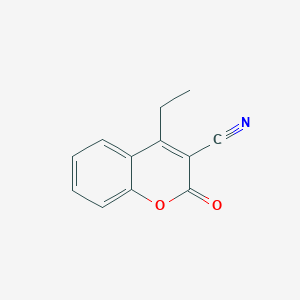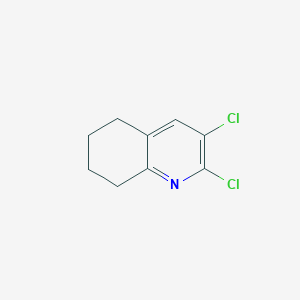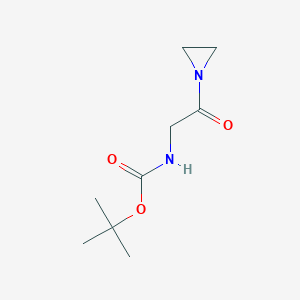
Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate is a compound that features an aziridine ring, which is a three-membered nitrogen-containing cyclic structure Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate typically involves the reaction of aziridine with tert-butyl carbamate under specific conditions. . The reaction conditions often require the presence of a base to neutralize the acidic by-products and promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes, where alkenes are transformed into aziridines using high-energy electrophilic nitrogen reagents. The subsequent reaction with tert-butyl carbamate can be optimized for yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate undergoes several types of chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions to form a variety of amine products.
Substitution Reactions: The compound can participate in substitution reactions where the aziridine ring is replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide) for ring-opening reactions, electrophilic nitrogen sources for aziridination, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions are typically amine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities.
Biological Studies: The compound’s ability to form diverse amine products makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can interact with nucleophiles, leading to ring-opening reactions that produce amine derivatives. These reactions can target specific molecular pathways and enzymes, depending on the context of their use .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and are used in similar applications, such as polymer science and medicinal chemistry.
Uniqueness
Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate is unique due to the presence of the tert-butyl carbamate group, which provides additional stability and functionality compared to other aziridine derivatives. This makes it particularly useful in applications requiring controlled reactivity and stability .
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(aziridin-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)10-6-7(12)11-4-5-11/h4-6H2,1-3H3,(H,10,13) |
InChI Key |
OADHGTXDOVAXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)
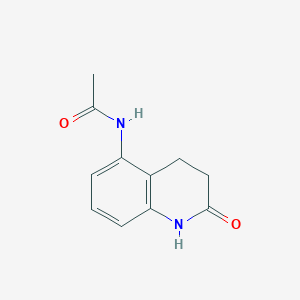

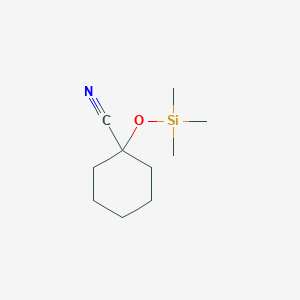

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
